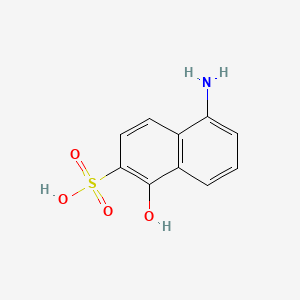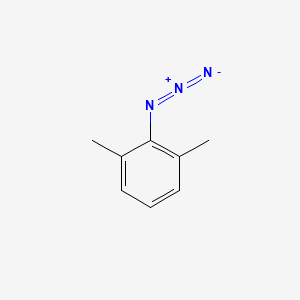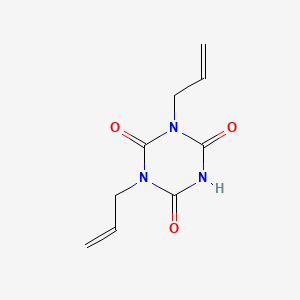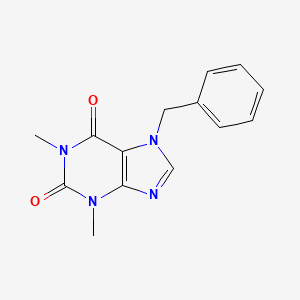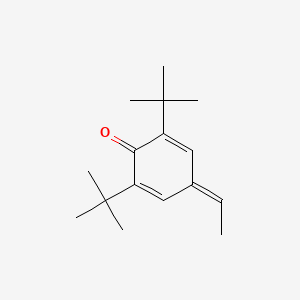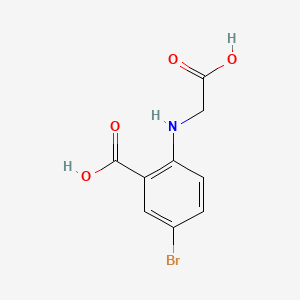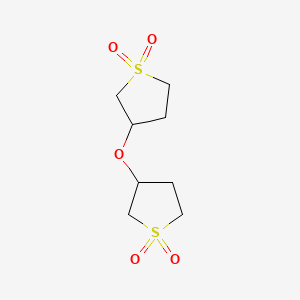
4,4'-Bicyclohexanol
Overview
Description
[1,1’-Bicyclohexyl]-4,4’-diol is an organic compound with the molecular formula C12H22O2 It consists of two cyclohexane rings connected by a single bond, with each ring bearing a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bicyclohexyl]-4,4’-diol can be achieved through several methods. One common approach involves the hydrogenation of biphenyl to form bicyclohexyl, followed by hydroxylation at the 4,4’-positions. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature conditions .
Industrial Production Methods
In an industrial setting, the production of [1,1’-Bicyclohexyl]-4,4’-diol may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient conversion and high yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production efficiency and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Bicyclohexyl]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form [1,1’-Bicyclohexyl]-4,4’-diamine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in an inert solvent such as dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Formation of [1,1’-Bicyclohexyl]-4,4’-dione or [1,1’-Bicyclohexyl]-4,4’-dicarboxylic acid.
Reduction: Formation of [1,1’-Bicyclohexyl]-4,4’-diamine.
Substitution: Formation of [1,1’-Bicyclohexyl]-4,4’-dichloride or [1,1’-Bicyclohexyl]-4,4’-dibromide.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Bicyclohexyl]-4,4’-diol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a model system to study the behavior of hydroxylated cyclohexane derivatives. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine
In medicine, derivatives of [1,1’-Bicyclohexyl]-4,4’-diol are being explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial activities .
Industry
Industrially, [1,1’-Bicyclohexyl]-4,4’-diol is used as a solvent and intermediate in the production of polymers, resins, and coatings. Its stability and solubility properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [1,1’-Bicyclohexyl]-4,4’-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the compound may interact with cell membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Bicyclohexyl: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
Cyclohexanol: Contains only one cyclohexane ring and one hydroxyl group, limiting its structural complexity.
Dicyclohexylmethane: Contains two cyclohexane rings connected by a methylene bridge, differing in connectivity and functional groups.
Uniqueness
[1,1’-Bicyclohexyl]-4,4’-diol is unique due to its symmetrical structure and the presence of two hydroxyl groups at specific positions. This configuration allows for diverse chemical modifications and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-(4-hydroxycyclohexyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h9-14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXNOAWIRQFYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2CCC(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174616 | |
| Record name | (1,1'-Bicyclohexyl)-4,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20601-38-1 | |
| Record name | [1,1′-Bicyclohexyl]-4,4′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20601-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Bicyclohexyl)-4,4'-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020601381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Bicyclohexyl)-4,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-bicyclohexyl]-4,4'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Q1: The research paper mentions designing diamine monomers to improve the optical properties of polyimides. How does incorporating [1,1'-Bicyclohexyl]-4,4'-diol into the diamine structure contribute to this goal?
A1: While the provided research abstract [] focuses on fluorine-containing diamine monomers and doesn't directly involve [1,1'-Bicyclohexyl]-4,4'-diol, we can infer potential benefits based on its structure. [1,1'-Bicyclohexyl]-4,4'-diol, with its bulky, non-planar bicyclohexyl structure, could disrupt the packing regularity of polymer chains when incorporated into a diamine monomer for polyimide synthesis. This disruption can hinder the formation of closely packed charge-transfer complexes (CTCs) between polymer chains, which are often responsible for color formation and reduced transparency in polyimides.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
